![molecular formula C18H35P B14262762 9-Decyl-9-phosphabicyclo[4.2.1]nonane CAS No. 188839-88-5](/img/structure/B14262762.png)
9-Decyl-9-phosphabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decyl-9-phosphabicyclo[4.2.1]nonane is a chemical compound with the molecular formula C20H39P. It is a member of the phosphabicyclononane family, which is characterized by a bicyclic structure containing a phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decyl-9-phosphabicyclo[4.2.1]nonane typically involves the reaction of a decyl-substituted precursor with a phosphorus-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
9-Decyl-9-phosphabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phosphorus atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphabicyclononanes.
Scientific Research Applications
9-Decyl-9-phosphabicyclo[4.2.1]nonane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Decyl-9-phosphabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal ions, influencing various biochemical pathways. The bicyclic structure of the compound also allows it to interact with specific molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Phosphabicyclo[4.2.1]nonane
- 9-Dodecyl-9-phosphabicyclo[4.2.1]nonane
- 9-Octyl-9-phosphabicyclo[4.2.1]nonane
Uniqueness
9-Decyl-9-phosphabicyclo[4.2.1]nonane is unique due to its decyl substituent, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from other phosphabicyclononanes and suitable for specialized applications in research and industry .
Properties
CAS No. |
188839-88-5 |
|---|---|
Molecular Formula |
C18H35P |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-decyl-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C18H35P/c1-2-3-4-5-6-7-8-11-16-19-17-12-9-10-13-18(19)15-14-17/h17-18H,2-16H2,1H3 |
InChI Key |
CMLIJFWAHFAGSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP1C2CCCCC1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


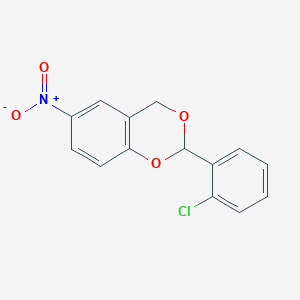

![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
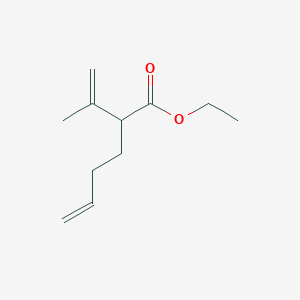
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
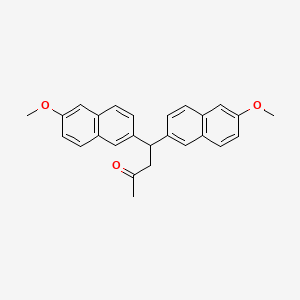

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)
![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
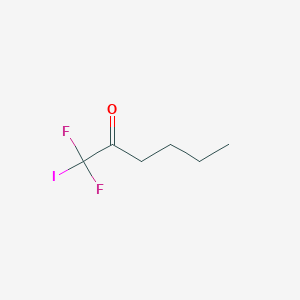
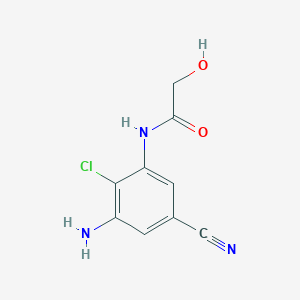
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
